2-Methyl-3-propylthiophene

Description

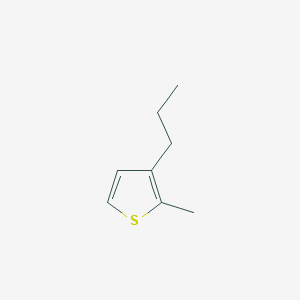

2-Methyl-3-propylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This compound is characterized by a methyl group at the second position and a propyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

2-methyl-3-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-3-4-8-5-6-9-7(8)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACBPVASTREVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylthiophene can be achieved through various methods, including the condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis via cleavage of multiple C-H bonds . This method is advantageous due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-propylthiophene undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen to the compound, forming oxides.

Reduction: Involves the gain of electrons or hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted thiophenes.

Scientific Research Applications

2-Methyl-3-propylthiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-propylthiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Comparison: 2-Methyl-3-propylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Methyl-3-propylthiophene is a sulfur-containing organic compound belonging to the thiophene family. It has gained attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thiophene ring substituted with a methyl group at the 2-position and a propyl group at the 3-position. This configuration contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several important effects:

- Antimicrobial Properties : Studies have indicated that thiophenes, including this compound, exhibit antimicrobial activity against various bacterial strains. This property is particularly valuable in the development of new antimicrobial agents.

- Antioxidant Activity : Thiophenic compounds are known for their ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity can be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted by highlighted the antimicrobial effects of various thiophenes, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µM, indicating its potential as an antioxidant agent.

Cytotoxicity Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Case Study on Antimicrobial Efficacy : A research project aimed at developing new antimicrobial agents included testing this compound against resistant bacterial strains. The results indicated that this compound could serve as a lead structure for further modifications to enhance its antimicrobial potency.

- Cancer Research : In a study focusing on novel anticancer compounds, researchers evaluated the cytotoxic effects of various thiophenes, including this compound. The findings suggested that this compound could be further explored for its potential use in chemotherapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.